Butyl[2-(pyrrolidin-1-yl)ethyl]amine
Description
Butyl[2-(pyrrolidin-1-yl)ethyl]amine is a tertiary amine characterized by a pyrrolidine ring linked to an ethylamine backbone, with a butyl group attached to the nitrogen atom. The pyrrolidine ring, a five-membered saturated heterocycle, contributes to conformational rigidity, while the ethylamine spacer and butyl substituent modulate solubility and steric effects.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)butan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-2-3-6-11-7-10-12-8-4-5-9-12/h11H,2-10H2,1H3 |
InChI Key |
KKVWZMSIFJYBPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCN1CCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Butyl[2-(pyrrolidin-1-yl)ethyl]amine typically involves the reaction of pyrrolidine with an appropriate butyl-substituted ethylamine precursor. One common method includes the nucleophilic substitution reaction where pyrrolidine reacts with a butyl-substituted ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Butyl[2-(pyrrolidin-1-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl[2-(pyrrolidin-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Pyrrolidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the development of drugs for neurological disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl[2-(pyrrolidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also bind to receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Substituent Effects on Function
- Lipophilicity and Solubility: The butyl group in the target compound enhances lipophilicity compared to SzR-109’s morpholinomethyl or diethylamino groups, which introduce polar tertiary amines. This difference may influence membrane permeability in biological systems .
- Steric and Electronic Modulation: The tert-butyl substituents in ’s compound create significant steric hindrance, altering ligand geometry (e.g., bond angles ~119.59°) and metal coordination behavior.
- Biological Activity: SzR-109 and its diethylamino analog demonstrate stimulation of U937 cells, attributed to their quinoline-carboxamide cores. The absence of this moiety in this compound suggests divergent biological roles, though its pyrrolidine-ethylamine backbone may still interact with cellular targets .
Metal Coordination Potential
- Pyrrolidine vs. Pyrazole: The pyrrolidine ring in the target compound provides a single nitrogen donor site, limiting coordination modes compared to ’s pyrazole-based ligand, which has two nitrogen atoms capable of chelating metals. This difference impacts the stability and geometry of resulting complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
